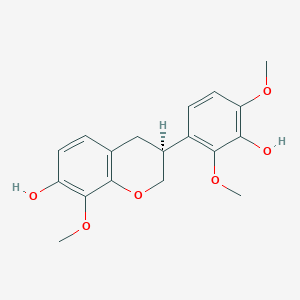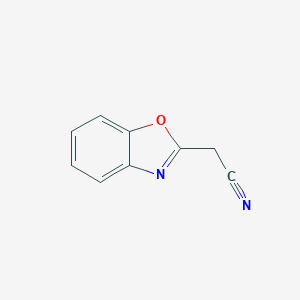
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI), also known as clozapine, is a tricyclic dibenzodiazepine derivative that is commonly used as an atypical antipsychotic drug. Clozapine is known to have a unique pharmacological profile that sets it apart from other antipsychotic drugs. It has been shown to be effective in treating a range of psychiatric disorders, including schizophrenia, bipolar disorder, and treatment-resistant depression.
Mechanism Of Action
Clozapine acts by blocking the dopamine D4 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptors. It has been shown to have a higher affinity for the dopamine D4 receptor compared to other antipsychotic drugs. Clozapine also acts on the glutamatergic and GABAergic systems, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
Clozapine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine has also been shown to reduce the release of glutamate in the striatum, which may contribute to its antipsychotic effects.
Advantages And Limitations For Lab Experiments
Clozapine has several advantages for use in lab experiments. It has a unique pharmacological profile that sets it apart from other antipsychotic drugs, making it an ideal candidate for studying the mechanisms of action of antipsychotic drugs. Clozapine has also been shown to be effective in treating treatment-resistant psychiatric disorders, making it an important tool for studying the underlying mechanisms of these disorders.
One limitation of using 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) in lab experiments is that it has a narrow therapeutic index, meaning that the therapeutic dose is close to the toxic dose. This makes it difficult to use in animal studies, as the dose must be carefully controlled to avoid toxicity.
Future Directions
There are several future directions for research on 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI). One area of research is to further elucidate the mechanisms of action of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) and other antipsychotic drugs. This will help to develop new treatments for psychiatric disorders that are more effective and have fewer side effects.
Another area of research is to develop new formulations of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) that have improved pharmacokinetic properties. This will help to improve the efficacy and safety of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) in treating psychiatric disorders.
Conclusion:
Clozapine is a unique antipsychotic drug that has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has a range of biochemical and physiological effects and has been shown to be effective in treating treatment-resistant schizophrenia and bipolar disorder. While 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) has several advantages for use in lab experiments, it also has limitations that must be carefully considered. Future research on 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) will help to further elucidate its mechanisms of action and develop new treatments for psychiatric disorders.
Synthesis Methods
Clozapine can be synthesized by reacting 8-chloro-11H-pyrrolo[2,1-b][1,3]benzodiazepine with diethylamine and beta-alanine in the presence of a base. The reaction yields 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) as a white crystalline solid with a melting point of 183-186°C.
Scientific Research Applications
Clozapine has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia and bipolar disorder. Clozapine has also been studied for its potential use in treating depression, anxiety disorders, and obsessive-compulsive disorder.
properties
CAS RN |
16488-05-4 |
|---|---|
Product Name |
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) |
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |
InChI |
InChI=1S/C21H26N2O/c1-3-22(4-2)16-15-21(24)23-19-11-7-5-9-17(19)13-14-18-10-6-8-12-20(18)23/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
RWWJDQTVNWRYOA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Other CAS RN |
16488-05-4 |
synonyms |
5-[3-(Diethylamino)-1-oxopropyl]-10,11-dihydro-5H-dibenz[b,f]azepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)








